Midaglizole, (R)-

α2-Adrenoceptor Pharmacology Peripheral Selectivity Cardiovascular Safety

Midaglizole, (R)- (CAS: 747378-51-4) is the pharmacologically active enantiomer of midaglizole, also known as DG-5128. This compound is a selective α2-adrenoceptor antagonist of the imidazoline class.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
CAS No. 747378-51-4
Cat. No. B15182940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidaglizole, (R)-
CAS747378-51-4
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19)/t14-/m1/s1
InChIKeyTYZQFNOLWJGHRZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Midaglizole (R)- CAS 747378-51-4: Selective Peripheral α2-Adrenoceptor Antagonist for Metabolic Research Procurement


Midaglizole, (R)- (CAS: 747378-51-4) is the pharmacologically active enantiomer of midaglizole, also known as DG-5128. This compound is a selective α2-adrenoceptor antagonist of the imidazoline class [1]. Midaglizole was originally developed as an oral hypoglycemic agent and has a molecular formula of C₁₆H₁₇N₃ with a molecular weight of 251.33 g/mol . The (R)-enantiomer is the active stereoisomer responsible for the α2-adrenoceptor antagonism and insulinotropic effects. Unlike classical α2-antagonists such as yohimbine, midaglizole demonstrates a unique peripheral selectivity, lacking significant central nervous system penetration [1], and exhibits a biphasic insulin secretion profile distinct from sulfonylureas like tolbutamide [2].

Why Generic Substitution with Other α2-Antagonists or Insulin Secretagogues Fails to Replicate Midaglizole's Profile


Generic substitution of midaglizole with other α2-adrenoceptor antagonists (e.g., yohimbine, idazoxan) or sulfonylurea insulin secretagogues (e.g., tolbutamide) is scientifically unsound due to fundamental mechanistic and pharmacokinetic divergences. Midaglizole is distinguished by a peripheral-selective α2-adrenoceptor blockade, which spares central α2-adrenoceptors responsible for cardiovascular and sedative side effects observed with centrally-penetrant antagonists like yohimbine and idazoxan [1]. Furthermore, unlike sulfonylureas which stimulate only first-phase insulin secretion and inhibit insulin synthesis, midaglizole uniquely enhances both first- and second-phase glucose-induced insulin release without suppressing proinsulin biosynthesis [2]. The compound also exerts a dual mechanism of insulinotropic action—combining α2-adrenoceptor antagonism with direct, cAMP-mediated β-cell stimulation—a property not shared by classical α2-antagonists [3]. These quantitative and qualitative differences render in-class substitution invalid for research models requiring specific peripheral α2-blockade or biphasic insulinotropic activity.

Product-Specific Quantitative Evidence Guide: Midaglizole (R)- Differentiated by Selectivity, Kinetics, and Efficacy Metrics


Peripheral-Selective α2-Adrenoceptor Antagonism: Absence of Central Cardiovascular Effects vs. Yohimbine and Idazoxan

Midaglizole demonstrates functional peripheral selectivity, failing to antagonize centrally-mediated hypotension and bradycardia induced by intravenous clonidine, whereas the reference α2-antagonists yohimbine and idazoxan significantly attenuate these central cardiovascular responses in intact rats [1]. In pithed rat preparations, midaglizole reverses clonidine-induced inhibition of tachycardic responses to cardiac nerve stimulation, confirming its peripheral α2-blockade efficacy comparable to yohimbine and idazoxan [1].

α2-Adrenoceptor Pharmacology Peripheral Selectivity Cardiovascular Safety

Biphasic Insulin Secretion Enhancement: Both First and Second Phase Stimulation vs. Tolbutamide

In isolated rat pancreatic islet perifusion studies, midaglizole (DG-5128) stimulates glucose-induced insulin secretion in both the first and second phases, whereas tolbutamide stimulates only the first phase of insulin secretion [1]. Midaglizole also shows no significant effect on glucose-stimulated incorporation of [³H]leucine into proinsulin and insulin fractions, in contrast to tolbutamide, which significantly inhibits this incorporation, especially at low glucose concentrations [1].

Insulin Secretion Dynamics Pancreatic Islet Pharmacology Diabetes Research

Dual Mechanism of Insulinotropic Action: α2-Blockade Plus Direct cAMP Stimulation vs. Yohimbine

Midaglizole enhances insulin release and cAMP levels stimulated by glucose in the absence of epinephrine, an effect not observed with the classical α2-antagonist yohimbine [1]. Furthermore, midaglizole retains its insulinotropic effects even when α2-adrenoceptors are blocked by yohimbine or inactivated by islet-activating protein (IAP), whereas yohimbine's effects are abolished under the same conditions. This indicates midaglizole operates via a dual mechanism: classical α2-adrenoceptor blockade and direct stimulation of pancreatic cAMP production [1].

Insulin Release Mechanism cAMP Signaling β-Cell Pharmacology

Divergent Vascular Pressor Mechanism: Diltiazem-Sensitive Pressor Response vs. Idazoxan

In pithed rats, midaglizole (3 and 30 mg/kg, i.v.) increases blood pressure, but this pressor response is not inhibited by prazosin, yohimbine, ketanserin, or diphenhydramine; however, it is antagonized by diltiazem [1]. In contrast, idazoxan (10 mg/kg) also increases blood pressure, but its pressor response is inhibited by prazosin, not by yohimbine [1]. This indicates that midaglizole's vascular effect is mediated by a diltiazem-sensitive calcium channel mechanism distinct from the α1-adrenoceptor-mediated pathway of idazoxan.

Cardiovascular Pharmacology Vascular Reactivity Mechanism of Action

Clinical Efficacy in NIDDM: Fasting Plasma Glucose and HbA1 Reduction in Phase II Trial

In a Phase II clinical study of 47 patients with non-insulin-dependent diabetes mellitus (NIDDM), short-term administration of midaglizole (150-250 mg three times daily) for 2-4 weeks resulted in significant reductions in fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1). In 20 patients switched from diet alone, FPG decreased from 187 ± 10 mg/dL (mean ± SE) to 147 ± 13 mg/dL at 2 weeks (P<0.05) and 120 ± 6 mg/dL at 4 weeks (P<0.01) [1]. HbA1 decreased from 12.0 ± 0.7% to 11.3 ± 1.1% at 2 weeks and 10.7 ± 0.6% at 4 weeks [1]. In 23 patients switched from sulfonylureas, FPG and HbA1 levels were maintained [1].

Clinical Diabetes Phase II Trial Glycemic Control

Rapid Pharmacokinetics and Absence of Accumulation vs. Long-Acting Sulfonylureas

Midaglizole exhibits a short plasma half-life of approximately 3 hours in healthy male subjects, with rapid excretion of >80% unchanged drug in urine and feces within 24 hours [1][2]. No clinically significant accumulation was observed during or after multiple doses (200 mg TID for 7 days) [2]. This contrasts with long-acting sulfonylureas like chlorpropamide, which have extended half-lives (up to 36 hours) and significant risk of accumulation and hypoglycemia. The linear correlation between midaglizole AUC and blood glucose change AUC confirms its predictable pharmacokinetic-pharmacodynamic relationship [2].

Pharmacokinetics Drug Accumulation Metabolic Stability

Optimal Research and Industrial Application Scenarios for Midaglizole (R)- Procurement


Peripheral α2-Adrenoceptor Pharmacology Studies Requiring Central Sparing

Midaglizole is the optimal tool compound for investigating peripheral α2-adrenoceptor-mediated physiological processes in metabolic, cardiovascular, or gastrointestinal models without confounding central nervous system effects. Its demonstrated inability to antagonize clonidine-induced central hypotension and bradycardia [1] ensures that observed in vivo outcomes are attributable solely to peripheral α2-blockade, unlike yohimbine or idazoxan, which introduce central variables. This application is particularly valuable for studies on pancreatic islet function, adipose tissue lipolysis, and vascular reactivity where central α2-adrenoceptor engagement would otherwise cloud data interpretation.

Biphasic Insulin Secretion and β-Cell Physiology Research

For researchers dissecting the dynamics of insulin secretion, midaglizole provides a unique pharmacological probe that enhances both first- and second-phase glucose-induced insulin release without inhibiting proinsulin biosynthesis [1]. This biphasic secretagogue profile distinguishes it from sulfonylureas, making it the compound of choice for studies on KATP channel-independent insulin secretion pathways and the role of α2-adrenoceptors in β-cell stimulus-secretion coupling. Its dual mechanism—combining α2-blockade with direct cAMP stimulation [2]—also makes it valuable for investigations into cAMP-mediated amplification of insulin exocytosis.

Translational Diabetes Models Requiring Validated Human Glycemic Efficacy Data

Midaglizole is uniquely positioned for translational diabetes research due to its documented Phase II clinical efficacy in NIDDM patients. Procurement of this compound enables researchers to conduct mechanistic studies that are directly anchored to human clinical outcomes, including the 36% reduction in fasting plasma glucose and 1.3% absolute reduction in HbA1 observed over 4 weeks [1]. This human validation bridges the gap between preclinical α2-antagonist pharmacology and potential therapeutic application, a bridge absent for many tool compounds lacking clinical data.

Cardiovascular Safety Pharmacology and Pressor Mechanism Differentiation

Midaglizole serves as a distinct pharmacological agent for cardiovascular safety studies, particularly for differentiating calcium channel-dependent pressor mechanisms from α1-adrenoceptor-mediated pathways. Its diltiazem-sensitive, prazosin-insensitive pressor effect [1] provides a specific phenotype for investigating vascular calcium handling and contractility. This application is relevant for screening compounds for off-target cardiovascular effects and for basic research into the intersection of α2-adrenoceptor antagonism and calcium channel function in the vasculature.

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